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Compound of Interest

Compound Name: AK-IN-1

Cat. No.: B15607881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AK-IN-1 is a potent and selective inhibitor of adenosine kinase (AK), the primary enzyme

responsible for phosphorylating adenosine to adenosine monophosphate (AMP).[1][2] By

inhibiting AK, AK-IN-1 effectively increases the intracellular and extracellular concentrations of

adenosine. This elevation in adenosine levels enhances signaling through adenosine receptors

(A1, A2A, A2B, A3), which play crucial roles in various physiological and pathophysiological

processes. Consequently, AK-IN-1 holds significant therapeutic potential for research in

conditions such as ischemia, inflammation, and seizures, where adenosine signaling is known

to be protective.[1][2]

It is important to distinguish AK-IN-1, an adenosine kinase (AK) inhibitor, from similarly named

compounds that may target other kinases, such as Activin receptor-like kinase 2 (ALK2), also

known as ACVR1.[3] This document pertains exclusively to the adenosine kinase inhibitor, AK-
IN-1.

Chemical and Physical Properties
The fundamental properties of AK-IN-1 are summarized below. This data is essential for

accurate stock solution preparation and experimental design.
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Property Value Reference

IUPAC Name

2-(6-(2-

hydroxyethylamino)-9H-purin-

9-yl)-5,5-bis(4-

methoxyphenyl)oxolan-3-ol

N/A

CAS Number 378775-98-5 [1][2]

Molecular Formula C22H21N3O4 [1][2]

Molecular Weight 391.42 g/mol [1][2]

Appearance White to off-white solid [2]

Purity ≥98% (HPLC) N/A

Solubility
DMSO: ≥100 mg/mL (255.48

mM)
[2]

Storage (Solid)
2-8°C, sealed from light and

moisture
[1]

Storage (In Solvent)
-20°C for up to 1 month; -80°C

for up to 6-12 months
[1][2]

Preparation of AK-IN-1 Stock Solution
Proper preparation of the stock solution is critical for ensuring the accuracy and reproducibility

of experimental results. The following protocol describes the preparation of a 10 mM stock

solution in Dimethyl Sulfoxide (DMSO).

Materials
AK-IN-1 powder

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

Calibrated precision balance
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Vortex mixer

Ultrasonic bath (optional, but recommended)

Protocol for 10 mM Stock Solution
Equilibration: Allow the vial of AK-IN-1 powder to equilibrate to room temperature for 15-20

minutes before opening to prevent condensation.

Weighing: Weigh out the desired amount of AK-IN-1 powder using a precision balance in a

sterile environment (e.g., a chemical fume hood or biosafety cabinet). For example, to

prepare 1 mL of a 10 mM stock, weigh 3.91 mg of AK-IN-1.

Dissolution: Add the appropriate volume of DMSO to the powder. For 3.91 mg of AK-IN-1,

add 1 mL of DMSO to achieve a 10 mM concentration.

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

Sonication (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic

bath for 5-10 minutes.[2] This can aid in dissolving the solute.

Verification: Ensure the solution is clear and free of any visible precipitate before use.

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile

tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C

for long-term storage, protected from light.[2]

Stock Solution Calculation Table
Desired Stock
Concentration

Mass for 1 mL
Stock

Mass for 5 mL
Stock

Mass for 10 mL
Stock

1 mM 0.39 mg 1.96 mg 3.91 mg

5 mM 1.96 mg 9.79 mg 19.57 mg

10 mM 3.91 mg 19.57 mg 39.14 mg

50 mM 19.57 mg 97.86 mg 195.71 mg
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Workflow for Stock Solution Preparation
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Caption: Workflow for preparing AK-IN-1 stock solution.

Mechanism of Action and Signaling Pathway
Adenosine kinase is a key enzyme in the purine salvage pathway, regulating the cellular

concentration of adenosine. AK-IN-1 inhibits this enzyme, leading to an accumulation of

adenosine, which then activates G-protein coupled adenosine receptors to initiate downstream

signaling cascades.
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Caption: AK-IN-1 inhibits Adenosine Kinase, increasing adenosine levels.

Experimental Protocols
The following are example protocols for utilizing AK-IN-1 in common experimental settings.

Researchers should optimize concentrations and incubation times for their specific models.
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Protocol 1: In Vitro Biochemical Assay for AK Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

AK-IN-1 using a luminescence-based kinase assay that measures ATP depletion.

Materials:

Recombinant human Adenosine Kinase (AK)

AK-IN-1 stock solution (10 mM in DMSO)

Adenosine

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay kit (or similar)

White, opaque 96-well or 384-well plates

Multichannel pipette

Procedure:

Compound Dilution: Prepare a serial dilution of AK-IN-1 in DMSO, then dilute further into the

kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

Reaction Setup: To each well of a 96-well plate, add the following in order:

25 µL of kinase assay buffer containing ATP and adenosine.

5 µL of diluted AK-IN-1 or DMSO vehicle control.

20 µL of recombinant AK enzyme diluted in kinase assay buffer to initiate the reaction.

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be

optimized to ensure the reaction is in the linear range.
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ATP Detection:

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 100 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and

generates a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each AK-IN-1 concentration relative to the

DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit

the data to a four-parameter logistic curve to determine the IC50 value.[4]

Protocol 2: Cell-Based Assay for Neuroprotection
This protocol describes a method to assess the protective effects of AK-IN-1 against

glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary neurons).

Materials:

Neuronal cells (e.g., SH-SY5Y)

Cell culture medium (e.g., DMEM/F12 with supplements)

AK-IN-1 stock solution (10 mM in DMSO)

Glutamate solution

Phosphate-Buffered Saline (PBS)

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

96-well cell culture plates
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Plate reader

Procedure:

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4

cells per well and allow them to adhere and grow for 24 hours.

Compound Pre-treatment: Prepare working solutions of AK-IN-1 in cell culture medium.

Remove the old medium from the cells and add 100 µL of medium containing various

concentrations of AK-IN-1 (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the

same final concentration).

Incubation: Incubate the cells with AK-IN-1 for 2 hours.

Induction of Excitotoxicity: Add a final concentration of 5-10 mM glutamate to the wells

(except for the untreated control wells) to induce cell death.

Incubation: Co-incubate the cells with AK-IN-1 and glutamate for 24 hours at 37°C in a CO2

incubator.

Cell Viability Assessment (CCK-8):

Remove the treatment medium.

Add 100 µL of fresh medium and 10 µL of CCK-8 reagent to each well.

Incubate for 1-4 hours until a visible color change occurs.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Normalize the absorbance readings to the control (untreated, no glutamate)

wells to determine the percent cell viability. Plot the percent viability against the AK-IN-1
concentration to evaluate its protective effect.

Summary of Quantitative Data
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Parameter Value/Range Assay Type Notes

Inhibition of AK

Activity

86-89% inhibition at 2-

10 µM
Biochemical Assay

Competitive inhibition

with respect to

adenosine.[1][2]

IC50
Dependent on assay

conditions
Biochemical Assay

Must be determined

empirically; influenced

by ATP and adenosine

concentrations.

Effective

Concentration
1-100 µM Cell-Based Assays

Varies significantly

depending on the cell

type, assay endpoint,

and specific stressor

used.

Solubility in DMSO
≥100 mg/mL (255.48

mM)

Physical

Measurement

Use of newly opened,

anhydrous DMSO is

recommended for

maximum solubility.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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